5,5-Dimethylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)4-3-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDUSDGRALPEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440588 | |

| Record name | 5,5-dimethylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4007-79-8 | |

| Record name | 5,5-dimethylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Dimethylpiperidin-2-one: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethylpiperidin-2-one, a six-membered lactam, represents a valuable heterocyclic scaffold with emerging significance in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, and potential synthetic routes. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, this document consolidates available information, draws logical inferences from related structures, and outlines prospective avenues for its synthesis and characterization. Its utility as a building block in the development of selective allosteric modulators for the metabotropic glutamate receptor 5 (mGluR5) underscores its potential in the design of novel therapeutics for neurological disorders.

Introduction: The Piperidinone Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological activity. The introduction of a carbonyl group to form a piperidin-2-one, also known as a δ-valerolactam, imparts a polar amide functionality, influencing solubility, hydrogen bonding capabilities, and metabolic stability. These characteristics make piperidinone derivatives attractive scaffolds in drug discovery.[2] The strategic placement of substituents, such as the gem-dimethyl group at the 5-position in this compound, can introduce conformational rigidity and influence binding interactions with biological targets.

Molecular Structure and Chemical Properties

This compound is a solid at room temperature with the fundamental properties outlined below.

Core Structure

The molecule consists of a six-membered piperidine ring containing a lactam (cyclic amide) functionality at the 2-position and a gem-dimethyl substitution at the 5-position.

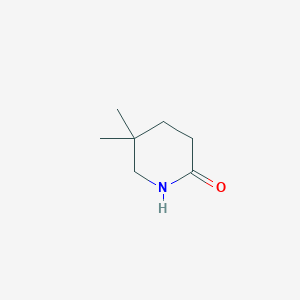

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

While comprehensive experimental data is not widely published, some key properties have been reported or can be calculated.

| Property | Value | Source |

| CAS Number | 4007-79-8 | Biosynth[3] |

| IUPAC Name | This compound | BOC Sciences[4] |

| Molecular Formula | C₇H₁₃NO | BOC Sciences[4] |

| Molecular Weight | 127.18 g/mol | BOC Sciences[4] |

| Melting Point | 123 °C | Biosynth[5] |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| LogP (calculated) | 1.19850 | BOC Sciences[4] |

| Topological Polar Surface Area | 29.1 Ų | BOC Sciences[4] |

The calculated LogP suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing membrane permeability and aqueous solubility. The topological polar surface area is indicative of its potential for hydrogen bonding, a key interaction in molecular recognition.

Prospective Synthetic Strategies

The synthesis of this compound is not extensively detailed in the literature. However, established methods for the synthesis of lactams, particularly piperidinones, provide logical and viable routes. The two most probable synthetic pathways are the Beckmann rearrangement and the Schmidt reaction.

Beckmann Rearrangement of 4,4-Dimethylcyclopentanone Oxime

The Beckmann rearrangement is a classic and powerful method for converting an oxime into an amide.[6][7] For cyclic oximes, this reaction results in a ring-expanded lactam.[8]

Workflow:

Caption: Beckmann Rearrangement Workflow for this compound Synthesis.

Experimental Protocol (Hypothetical):

-

Oximation: 4,4-Dimethylcyclopentanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in an alcoholic solvent. The reaction mixture is typically heated to drive the formation of the corresponding oxime.

-

Rearrangement: The isolated 4,4-dimethylcyclopentanone oxime is treated with a strong acid, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or trifluoroacetic acid.[7] The reaction is heated, inducing the rearrangement of the alkyl group anti to the oxime's hydroxyl group, leading to the ring-expanded lactam.

-

Workup and Purification: The reaction mixture is neutralized and the product is extracted with an organic solvent. Purification is typically achieved through recrystallization or column chromatography.

Causality: The choice of acid catalyst is critical. Stronger acids facilitate the protonation of the hydroxyl group, converting it into a good leaving group (water), which is essential for initiating the rearrangement. The stereochemistry of the oxime (syn or anti) determines which alkyl group migrates, though for a symmetrical ketone like this, only one lactam product is formed.

Schmidt Reaction of 4,4-Dimethylcyclopentanone

The Schmidt reaction offers an alternative route to lactams from ketones using hydrazoic acid (HN₃) in the presence of a strong acid.[9][10]

Workflow:

Caption: Schmidt Reaction Workflow for this compound Synthesis.

Experimental Protocol (Hypothetical):

-

Reaction Setup: 4,4-Dimethylcyclopentanone is dissolved in a non-reactive solvent and treated with a strong acid (e.g., sulfuric acid).

-

Addition of Azide: A solution of sodium azide in the same acid is added dropwise to the ketone solution at a controlled temperature, generating hydrazoic acid in situ.

-

Reaction and Quenching: The reaction is stirred until completion, monitored by TLC. The mixture is then carefully quenched by pouring it onto ice and neutralizing with a base.

-

Extraction and Purification: The product is extracted with an organic solvent and purified by standard methods.

Causality: The strong acid protonates the carbonyl group, activating it for nucleophilic attack by the azide. Subsequent rearrangement with the loss of dinitrogen gas drives the formation of the ring-expanded lactam. This method avoids the isolation of the potentially unstable oxime intermediate.

Spectroscopic and Structural Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet integrating to 6H for the two equivalent methyl groups at the C5 position.

-

A multiplet (likely a triplet) for the methylene protons at the C6 position adjacent to the nitrogen.

-

A multiplet (likely a triplet) for the methylene protons at the C3 position adjacent to the carbonyl group.

-

A multiplet for the methylene protons at the C4 position.

-

A broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (C2) in the range of 170-180 ppm.

-

A signal for the quaternary carbon (C5) bearing the two methyl groups.

-

Signals for the two methyl carbons.

-

Signals for the three methylene carbons (C3, C4, and C6).

-

Infrared (IR) Spectroscopy

-

A strong absorption band for the C=O (amide I) stretch, typically in the region of 1640-1680 cm⁻¹.

-

An N-H stretching vibration band around 3200-3400 cm⁻¹.

-

C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 127.

-

Common fragmentation patterns for lactams include the loss of CO and subsequent ring fragmentation.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is characteristic of a secondary lactam. The nitrogen atom can be alkylated or acylated, and the carbonyl group can undergo reduction. The protons on the carbon alpha to the carbonyl group may exhibit some acidity and can be involved in condensation reactions under appropriate basic conditions.

A significant application of this compound is its use as a building block in the synthesis of pharmacologically active compounds. A notable example is its use in the preparation of a derivative that acts as a selective allosteric modulator for the metabotropic glutamate receptor 5 (mGluR5).[1] Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor activity and are of great interest for treating neurological and psychiatric disorders, including schizophrenia and cognitive deficits.[1] The synthesis described in the patent involves the N-arylation of this compound.[1]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling piperidine derivatives should be followed. These compounds can be irritants and may be harmful if swallowed or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a structurally interesting and synthetically accessible lactam with demonstrated potential in medicinal chemistry. While a comprehensive experimental characterization is not yet fully documented in the public domain, its synthesis can be confidently approached through established methodologies like the Beckmann rearrangement or the Schmidt reaction. Its role as a precursor to a selective mGluR5 allosteric modulator highlights the value of this scaffold in the development of novel therapeutics. Further research into the synthesis, characterization, and exploration of the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new drug candidates.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][11]

-

Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. [Link][9]

-

ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link][12]

-

Wikipedia. (2023, December 29). Beckmann rearrangement. [Link][6]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved January 23, 2026, from [Link][7]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved January 23, 2026, from [Link][13]

-

Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved January 23, 2026, from [Link][14]

-

ACS Omega. (2020, February 3). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link][15]

-

ResearchGate. (n.d.). 5,5′-Dimethyl-2,2′-bipyridine. Retrieved January 23, 2026, from [Link][16]

-

ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. Retrieved January 23, 2026, from [Link][17]

-

NIST WebBook. (n.d.). 1,3-Cyclohexanedione, 5,5-dimethyl-. Retrieved January 23, 2026, from [Link][18]

-

ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications. Retrieved January 23, 2026, from [Link][2]

-

PubMed. (n.d.). Unusual reactions of 5,5-dimethyl-2-(indenyl-2)-3-pyrazolidinone with acetylenedicarboxylates. Retrieved January 23, 2026, from [Link][19]

-

Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. [Link][20]

-

PubChem. (n.d.). 5,5-Dimethylheptan-2-one. Retrieved January 23, 2026, from [Link][21]

-

MDPI. (n.d.). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D 3 -Selective Antagonists. [Link][22]

-

PubChem. (n.d.). (2R,4S)-2,4-dimethylcyclopentanone. Retrieved January 23, 2026, from [Link][23]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 23, 2026, from [Link][24]

-

ResearchGate. (2025, August 6). An improved and practical synthesis of 5,5-dimethyl-3-(2-propoxy)-4-(4-methanesulfonylphenyl)-2-(5H)-furanone (DFP - A selective inhibitor of cyclooxygenase-2). [Link][25]

-

PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Retrieved January 23, 2026, from [Link][26]

-

PubMed. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 23, 2026, from [Link][11]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for.... Retrieved January 23, 2026, from [Link][28]

-

ResearchGate. (n.d.). Crystal structure of (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione. Retrieved January 23, 2026, from [Link][29]

-

ChemRxiv. (n.d.). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2- thiazepan-6-one 1,1-dioxides. Retrieved January 23, 2026, from [Link][30]

-

ChemSynthesis. (n.d.). 5,5-dimethyl-2-(1-piperidinylcarbothioyl)-1,3-cyclohexanedione. Retrieved January 23, 2026, from [Link][31]

-

ResearchGate. (n.d.). Mass spectrum of 2,5-dimethylhexane-2,5-dihydroperoxide with retention.... Retrieved January 23, 2026, from [Link][32]

-

PMC. (2022, June 29). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. [Link][33]

-

ResearchGate. (2025, August 6). Crystal structure of 2-((dimethylamino)methylene)-5,5-Dimethylcyclohexane-1,3-dione, C11H17NO2. [Link][34]

-

NIST WebBook. (n.d.). 1,3-Cyclohexanedione, 5,5-dimethyl-. Retrieved January 23, 2026, from [Link][36]

-

Synthetic Communications. (n.d.). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Retrieved January 23, 2026, from [Link][37]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. 5,5-Dimethylhexan-2-one | C8H16O | CID 11062412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tuodaindus.com [tuodaindus.com]

- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Beckmann Rearrangement [organic-chemistry.org]

- 14. Schmidt Reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 5,5-Dimethyl-1,3-dioxan-2-one [webbook.nist.gov]

- 19. Unusual reactions of 5,5-dimethyl-2-(indenyl-2)-3-pyrazolidinone with acetylenedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 5,5-Dimethylheptan-2-one | C9H18O | CID 87292073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. (2R,4S)-2,4-dimethylcyclopentanone | C7H12O | CID 643071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 29. researchgate.net [researchgate.net]

- 30. chemrxiv.org [chemrxiv.org]

- 31. chemsynthesis.com [chemsynthesis.com]

- 32. researchgate.net [researchgate.net]

- 33. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. apps.dtic.mil [apps.dtic.mil]

- 36. 1,3-Cyclohexanedione, 5,5-dimethyl- [webbook.nist.gov]

- 37. ac1.hhu.de [ac1.hhu.de]

An In-Depth Technical Guide to the Spectroscopic Data of 5,5-Dimethylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the lactam 5,5-Dimethylpiperidin-2-one (CAS No. 4007-79-8). This compound, a derivative of piperidine, serves as a valuable scaffold in medicinal chemistry and drug development. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic and field-proven perspective on its characterization.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic output. The presence of a six-membered ring, a lactam functionality (a cyclic amide), and a quaternary carbon bearing two methyl groups gives rise to a distinct and predictable set of signals in various spectroscopic techniques.

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton Environments and their Interactions

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring atoms, particularly the electronegative nitrogen and oxygen atoms of the lactam group.

Expected ¹H NMR Data:

| Protons (Position) | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| -NH (1) | 5.5 - 7.5 | Broad Singlet | 1H |

| -CH₂- (6) | ~3.2 | Singlet | 2H |

| -CH₂- (3) | ~2.3 | Triplet | 2H |

| -CH₂- (4) | ~1.6 | Triplet | 2H |

| -C(CH₃)₂ (5) | ~1.0 | Singlet | 6H |

Interpretation and Causality:

-

Amide Proton (-NH): The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region (5.5 - 7.5 ppm). Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

Methylene Protons adjacent to Nitrogen (-CH₂- at C6): The protons on the carbon adjacent to the nitrogen (C6) are deshielded by the electronegative nitrogen atom, and are therefore expected to appear around 3.2 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

-

Methylene Protons adjacent to the Carbonyl (-CH₂- at C3): These protons are adjacent to the carbonyl group, which withdraws electron density, causing a downfield shift to around 2.3 ppm. They are coupled to the protons at C4, resulting in a triplet.

-

Methylene Protons (-CH₂- at C4): These protons are coupled to the protons at C3, and will therefore also appear as a triplet around 1.6 ppm.

-

Gem-Dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are equivalent and are attached to a quaternary carbon, so they do not show any coupling. They are expected to appear as a sharp singlet at approximately 1.0 ppm, in the typical upfield region for alkyl protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the gem-dimethyl group, a total of 5 distinct carbon signals are expected for this compound.

Expected ¹³C NMR Data:

| Carbon (Position) | Chemical Shift (δ) ppm (Predicted) |

| -C=O (2) | ~172 |

| -CH₂- (6) | ~49 |

| -CH₂- (4) | ~35 |

| -CH₂- (3) | ~31 |

| -C(CH₃)₂ (5) | ~30 |

| -C(CH₃)₂ | ~25 |

Interpretation and Causality:

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the lactam is the most deshielded carbon and appears significantly downfield, typically around 172 ppm.

-

Methylene Carbon adjacent to Nitrogen (-CH₂- at C6): The carbon atom bonded to the electronegative nitrogen is deshielded and is expected around 49 ppm.

-

Aliphatic Carbons (-CH₂- at C3 and C4): The remaining methylene carbons in the ring appear in the aliphatic region of the spectrum.

-

Quaternary Carbon (-C(CH₃)₂): The quaternary carbon atom at position 5 will have a characteristic chemical shift in the aliphatic region.

-

Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons will give a single signal in the upfield region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the lactam functionality.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium, Broad |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C=O Stretch (Lactam) | 1640-1680 | Strong, Sharp |

| N-H Bend | 1550-1640 | Medium |

| C-N Stretch | 1200-1350 | Medium |

Interpretation and Causality:

-

N-H Stretch: The broad absorption in the 3200-3400 cm⁻¹ region is characteristic of the N-H stretching vibration in the amide. The broadening is due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band in the region of 1640-1680 cm⁻¹ is a hallmark of the carbonyl group in a six-membered lactam. The ring strain in a δ-lactam results in a slightly lower frequency compared to acyclic amides.

-

C-H Stretches: The strong absorptions between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds of the methylene and methyl groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. For this compound, with a molecular formula of C₇H₁₃NO, the expected monoisotopic mass is approximately 127.0997 g/mol .[]

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A peak at m/z = 127 corresponding to the molecular ion is expected.

-

Key Fragmentation Pathways: The fragmentation of cyclic amides is often complex. Common fragmentation patterns for piperidin-2-ones can involve:

-

Loss of a methyl group (-CH₃): A peak at m/z = 112.

-

Ring-opening and subsequent fragmentation: Cleavage of the amide bond and subsequent loss of small neutral molecules like CO or C₂H₄.

-

McLafferty-type rearrangements are also possible, leading to characteristic fragment ions.

-

Caption: Plausible fragmentation pathways for this compound.

Part 4: Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental protocols. The following are generalized, yet robust, methodologies for the characterization of this compound.

NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample and have minimal overlapping signals with the analyte.

-

Instrument Setup: The NMR spectra should be recorded on a high-resolution spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is sufficient. Typically, 16 to 32 scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

IR Data Acquisition (FTIR-ATR)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Detailed Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint for its identification and structural verification. The combination of ¹H and ¹³C NMR, IR, and MS allows for a comprehensive and unambiguous characterization of this important chemical entity. The methodologies outlined in this guide represent standard and reliable practices in the field of analytical chemistry and are essential for any researcher working with this or related compounds.

References

-

ChemSynthesis. 5,5-dimethyl-2-(1-piperidinylcarbothioyl)-1,3-cyclohexanedione. [Link]

-

Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278–294. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

-

ACS Publications. How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

ResearchGate. Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

University of Illinois. Electron Ionization. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Canadian Science Publishing. THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. [Link]

-

PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

-

YouTube. Introduction to IR Spectroscopy - Amides. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

13CNMR. [Link]

-

INFRARED SPECTROSCOPY (IR). [Link]

Sources

The Piperidinone Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidinone core, a six-membered heterocyclic ketone, represents a highly privileged scaffold in medicinal chemistry. Its synthetic tractability and the ability to introduce diverse substituents at various positions have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of piperidinone derivatives. We delve into their significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Detailed, field-proven experimental protocols are provided to empower researchers in the robust assessment of these compounds. Furthermore, this guide explores the critical structure-activity relationships that govern the therapeutic efficacy of piperidinone derivatives, offering insights for the rational design of next-generation therapeutics.

The Piperidinone Core: Structural Features and Synthetic Strategies

The piperidinone ring system, characterized by a nitrogen-containing six-membered ring with a carbonyl group, offers a unique combination of rigidity and conformational flexibility. This structural feature allows for the precise spatial orientation of appended functional groups, facilitating optimal interactions with biological targets. The nitrogen atom can be readily substituted, and the carbon atoms of the ring provide multiple sites for functionalization, making the piperidinone scaffold a versatile template for combinatorial chemistry and lead optimization.

Key Synthetic Routes

The synthesis of the piperidinone core can be achieved through several established methodologies, with the choice of route often depending on the desired substitution pattern.

-

Mannich Reaction: A classical and widely employed method involves the one-pot condensation of an aldehyde, a primary amine or ammonia, and a ketone with two alpha-hydrogens. This multicomponent reaction is highly efficient for the synthesis of 2,6-diarylpiperidin-4-ones.

-

Dieckmann Condensation: Intramolecular cyclization of δ-amino esters is another powerful strategy to construct the piperidinone ring. This approach is particularly useful for accessing 2-piperidinone derivatives.

-

Aza-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an imine (an aza-diene) provides a stereocontrolled route to substituted piperidinones.

-

Intramolecular Cyclization/Reduction Cascades: Reductive amination of ϖ-amino fatty acids can initiate a cyclization and reduction sequence to yield piperidinone intermediates.[1]

The versatility of these synthetic strategies allows for the creation of a diverse chemical space of piperidinone derivatives, each with the potential for unique biological activities.

Anticancer Activity: Targeting the Hallmarks of Cancer

Piperidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting several key pathways involved in tumor progression.

Induction of Apoptosis

A primary mechanism by which piperidinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many derivatives have been shown to modulate the expression of key apoptosis-regulating proteins.

-

Modulation of the Bcl-2 Family: A common target is the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Several piperidinone compounds have been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in apoptosis.[3][4]

Cell Cycle Arrest

In addition to inducing apoptosis, certain piperidinone derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, some compounds have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis.

Inhibition of Key Signaling Pathways

The aberrant activation of signaling pathways is a hallmark of many cancers. Piperidinone derivatives have been found to interfere with several of these critical pathways.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cancer cell proliferation and survival. Inhibition of this pathway is a key mechanism for some piperidinone compounds in hematological malignancies.[5]

Below is a diagram illustrating the induction of apoptosis by a hypothetical piperidinone derivative.

Caption: Piperidinone-induced apoptosis pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

-

Piperidinone derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the piperidinone derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Piperidinone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanisms of Antimicrobial Action

The precise mechanisms by which piperidinone derivatives exert their antimicrobial effects are still under investigation but are thought to involve:

-

Disruption of Cell Membrane Integrity: Some derivatives may interact with the lipids of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Essential Enzymes: Piperidinones may target and inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Interference with Biofilm Formation: Biofilms are a major contributor to chronic infections and antibiotic resistance. Certain piperidinone derivatives have been shown to inhibit the formation of these protective microbial communities.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8]

Materials:

-

Piperidinone derivative stock solution

-

Bacterial or fungal strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or McFarland standards

Procedure:

-

Inoculum Preparation: Prepare an inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[9]

-

Serial Dilution: Prepare two-fold serial dilutions of the piperidinone derivative in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Inoculate each well with 100 µL of the diluted inoculum.[9] Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[9]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Piperidinone derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Inhibition of Pro-inflammatory Cytokines and Enzymes

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators. Some piperidinone derivatives have demonstrated selective inhibition of COX-2.[5]

-

Reduction of Pro-inflammatory Cytokines: Piperidinone compounds have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cellular models of inflammation.[10]

Below is a diagram illustrating the anti-inflammatory mechanism of a hypothetical piperidinone derivative.

Caption: Anti-inflammatory action of piperidinones.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a fluorometric assay for screening COX-2 inhibitors.

Materials:

-

Piperidinone derivative stock solution

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic acid (substrate)

-

Celecoxib (positive control inhibitor)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Reconstitute the COX-2 enzyme and prepare working solutions of the probe and substrate according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the piperidinone derivative at various concentrations. Include a positive control (Celecoxib), a vehicle control, and a background control (without the enzyme).

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[11]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode for a set period.

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the piperidinone derivative and calculate the IC50 value.

Neuroprotective Effects: Combating Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Piperidinone derivatives have shown promise in protecting neurons from various insults.[12]

Mechanisms of Neuroprotection

-

Anti-inflammatory and Antioxidant Activity: Neuroinflammation and oxidative stress are key contributors to neuronal damage. The anti-inflammatory and antioxidant properties of piperidinone derivatives can help mitigate these harmful processes in the central nervous system.

-

Inhibition of β-Amyloid Aggregation: In the context of Alzheimer's disease, the aggregation of β-amyloid peptides is a central pathological event. Some 2-piperidone derivatives have been shown to inhibit the self-aggregation of Aβ(1-42).[10]

-

Acetylcholinesterase (AChE) Inhibition: Increasing the levels of the neurotransmitter acetylcholine by inhibiting its degrading enzyme, AChE, is a therapeutic strategy for Alzheimer's disease. Certain piperidinone-grafted molecules have demonstrated AChE inhibitory activity.[13]

Experimental Protocol: Neuroprotection Assay in PC12 Cells

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, can be differentiated into neuron-like cells and are a common model for studying neuroprotection.[14]

Materials:

-

Piperidinone derivative stock solution

-

PC12 cell line

-

Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

-

Nerve Growth Factor (NGF) for differentiation

-

Neurotoxic agent (e.g., hydrogen peroxide or β-amyloid peptide)

-

96-well plates coated with collagen[14]

-

MTT assay reagents

Procedure:

-

Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated 96-well plates.[14] To differentiate the cells, treat them with NGF for several days until neurite outgrowth is observed.

-

Pre-treatment: Treat the differentiated PC12 cells with various concentrations of the piperidinone derivative for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., H2O2 or Aβ1-42) for 24 hours.[15] Include a control group that is not exposed to the neurotoxin.

-

Cell Viability Assessment: Following the neurotoxic insult, assess cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection for each concentration of the piperidinone derivative by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of piperidinone derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the piperidinone scaffold influence potency and selectivity. For example, in anticancer derivatives, the nature and position of substituents on the aryl rings of 2,6-diarylpiperidin-4-ones can significantly impact their cytotoxicity. Similarly, for enzyme inhibitors, specific substituents can enhance binding to the active site.

The continued exploration of the piperidinone scaffold holds great promise for the development of novel therapeutics. Future research will likely focus on:

-

Rational Design and Synthesis: Utilizing computational modeling and SAR data to design and synthesize more potent and selective derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of lead compounds in animal models of disease.

-

Clinical Development: Advancing the most promising candidates into clinical trials. While some piperazine derivatives (a related class of compounds) have entered clinical trials, the clinical development of piperidinone-based drugs is an area with significant growth potential.[16][17]

The versatility and proven biological activity of the piperidinone scaffold ensure its continued importance in the field of drug discovery for years to come.

References

- Fu, L., Wang, S., Li, Y., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. European Journal of Medicinal Chemistry, 187, 111958.

- Darcel, C., et al. (2014). Iron-catalyzed reductive amination of ϖ-amino fatty acids.

- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF.

- Conda-Sheridan, M., et al. (2017). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 228-231.

-

Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]

-

Bio-Rad. (n.d.). Western blot analysis of apoptosis. Retrieved from [Link]

-

BioVendor. (2023). Human Interleukin-6 ELISA. Retrieved from [Link]

-

ijamscr. (n.d.). Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. Retrieved from [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

- Gentry, J., Carey, V., Gansner, E., & Gentleman, R. (n.d.).

-

National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

-

Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Retrieved from [Link]

- ResearchGate. (2024).

- ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.

- Watson, P. S., Jiang, B., & Scott, B. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: Scaffolds for drug discovery. Organic Letters, 2(23), 3679–3681.

-

Bio-Rad Antibodies. (n.d.). Western Blotting Analysis of Apoptosis. Retrieved from [Link]

- Invitrogen. (n.d.). TNF-α (free) ELISA.

- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.

- protocols.io. (2023). MTT (Assay protocol).

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

- Thigpen, T., Lambuth, B., & Vance, R. B. (1983). Phase II trial of piperazinedione in metastatic sarcoma.

- MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. International Journal of Molecular Sciences, 23(2), 885.

- Graphviz. (2015). Drawing graphs with dot.

- Spandidos Publications. (2017). Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. Molecular Medicine Reports, 15(5), 3147-3153.

- ResearchGate. (n.d.). Simultaneous detection of IL-6 and TNF- α using the prepared.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Royal Society of Chemistry. (n.d.).

- MDPI. (2019). Scale-Up Synthesis and In Vivo Anti-Tumor Activity of Curcumin Diethyl Disuccinate, an Ester Prodrug of Curcumin, in HepG2-Xenograft Mice. Molecules, 24(15), 2796.

- Microbe Online. (2013).

- Fu, L., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. European Journal of Medicinal Chemistry, 187, 111958.

- EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells.

- APEC. (n.d.). Antimicrobial Susceptibility Testing.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- Zhang, L., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(8), 1845-1853.

- BioVendor. (2023). Human Interleukin-6 ELISA.

- ResearchHub. (2024).

- National Center for Biotechnology Information. (n.d.).

- PubMed. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential.

- MDPI. (2021). PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. International Journal of Molecular Sciences, 22(8), 4247.

- Sketchviz. (n.d.). Graphviz Examples and Tutorial.

- ResearchGate. (2021). Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents.

- Roche. (n.d.).

- Abcam. (n.d.). Apoptosis.

- ResearchGate. (n.d.). Piperidine derivatives as potential drugs for Alzheimer disease therapy.

- ResearchGate. (n.d.).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. microbeonline.com [microbeonline.com]

- 10. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 17. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]

The 5,5-Dimethylpiperidone Core: A Conformationally-Constrained Scaffold for Modern Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] This technical guide delves into a specific, yet highly promising, iteration of this core structure: the 5,5-dimethylpiperidone scaffold. By introducing a gem-dimethyl group at the C5 position, chemists can impose significant conformational constraints, thereby influencing ligand-receptor interactions and enhancing binding affinity and selectivity. This guide will explore the synthesis, chemical properties, and burgeoning applications of the 5,5-dimethylpiperidone core, with a particular focus on its exemplary role in the development of potent inhibitors of the MDM2-p53 protein-protein interaction. We will also examine its potential in the discovery of novel agents for central nervous system (CNS) disorders and the construction of complex spirocyclic architectures.

Introduction: The Strategic Value of Conformational Constraint

In the intricate dance of drug-receptor binding, the three-dimensional conformation of a small molecule is paramount. Flexible molecules may pay an entropic penalty upon binding as they adopt a specific, bioactive conformation. Scaffolds that pre-organize key pharmacophoric elements into a desired spatial orientation can circumvent this penalty, leading to enhanced binding affinity. The 5,5-dimethylpiperidone scaffold exemplifies this principle. The gem-dimethyl group at the C5 position restricts the ring's conformational flexibility, providing a rigid framework upon which to build and orient substituents with precision. This inherent rigidity is a powerful tool for medicinal chemists seeking to optimize interactions with biological targets.[2]

This guide will focus on the 5,5-dimethylpiperidone system, encompassing both the 2-oxo (a lactam) and 3-oxo (a ketone) isomers. While both are valuable, the 3-oxo isomer has gained significant prominence through its use in the discovery of the clinical candidate AMG 232, a potent inhibitor of the MDM2-p53 interaction.[3] This discovery serves as a powerful case study, validating the utility of this scaffold in tackling challenging therapeutic targets.

Synthesis of the 5,5-Dimethylpiperidone Core

The accessibility of a scaffold is crucial for its widespread adoption in drug discovery. Fortunately, the 5,5-dimethylpiperidin-2-one core can be synthesized through established chemical transformations.

Synthesis of this compound

A common route to this compound involves the catalytic hydrogenation of a cyano-ester precursor, followed by spontaneous or base-mediated cyclization.

Experimental Protocol: Synthesis of this compound

-

Step 1: Catalytic Hydrogenation and Cyclization

-

To a solution of ethyl 4-cyano-4-methylpentanoate (1 equivalent) in acetic acid, add a catalytic amount of platinum(IV) oxide.

-

Purge the reaction vessel with nitrogen gas.

-

Subject the mixture to hydrogen gas (typically 80-120 psi) until hydrogen uptake ceases.

-

Filter the reaction mixture to remove the catalyst, rinsing the catalyst with ethyl acetate.

-

Slowly add the filtrate to a solution of 6N sodium hydroxide (aq).

-

Dilute the mixture with ethyl acetate and separate the layers.

-

Extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, wash with brine, and concentrate under reduced pressure to yield this compound.

-

Case Study: The 5,5-Dimethyl-3-Piperidone Scaffold in MDM2-p53 Inhibition

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis.[4] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor survival.[4] Disrupting the MDM2-p53 protein-protein interaction (PPI) with a small molecule is therefore a highly sought-after therapeutic strategy.[3]

Discovery of AMG 232

Researchers at Amgen identified a piperidinone scaffold as a potent inhibitor of the MDM2-p53 interaction.[3] Through extensive structure-activity relationship (SAR) studies, they developed AMG 232, a highly potent and selective inhibitor that entered clinical trials.[3] The 5,5-dimethylpiperidone core is not directly part of AMG 232, which has a more complex substitution pattern. However, the principles of conformational constraint and the successful application of a related piperidone scaffold are highly relevant.

The development of AMG 232 began with a de novo design approach, leading to the identification of a piperidinone lead compound.[5] Optimization of this lead, including the introduction of substituents that mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to MDM2, ultimately led to AMG 232.[3][5]

Structure-Activity Relationship (SAR) Insights

The development of AMG 232 and related compounds has provided a wealth of SAR data for the piperidinone scaffold.[3]

| Position | Modification | Impact on Activity | Rationale |

| N1 | Alkyl substituents with a terminal carboxylic acid or isostere | Crucial for potency | The carboxylate forms a key electrostatic interaction with His96 in the MDM2 binding pocket.[5] |

| C3 | Methyl substitution | Increased potency | The methyl group enforces a gauche conformation of the C5 and C6 aryl groups, which is the preferred binding conformation.[5] |

| C5 & C6 | Aryl groups (e.g., chlorophenyl) | Essential for binding | These groups mimic the Phe19, Trp23, and Leu26 residues of p53, occupying key hydrophobic pockets of MDM2.[3][5] |

Table 1: Summary of key SAR for piperidinone-based MDM2-p53 inhibitors.

Synthetic Strategy for AMG 232

The synthesis of AMG 232 is a multi-step process that highlights advanced techniques in asymmetric synthesis.[5] A key step involves a Noyori asymmetric hydrogenation to establish the absolute stereochemistry of the piperidinone core.[5]

Experimental Workflow: Key Steps in AMG 232 Synthesis

-

Palladium-catalyzed α-arylation: Construction of a key ketone intermediate.[5]

-

Conjugate addition: Formation of a keto-ester precursor.[5]

-

Noyori asymmetric hydrogenation: Dynamic kinetic resolution to set the crucial stereocenters of the piperidinone precursor.[5]

-

Lactonization and diastereoselective allylation: Further functionalization of the core structure.[5]

-

Ring opening and cyclization: Formation of the piperidinone ring.[5]

-

Side chain installation and final oxidation: Completion of the synthesis of AMG 232.[5]

Diversification of the this compound Scaffold

The this compound core offers several handles for chemical modification, allowing for the generation of diverse compound libraries for biological screening.

-

N-Functionalization: The lactam nitrogen can be readily alkylated or arylated under basic conditions or using metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a wide range of substituents.

-

C3-Functionalization: The methylene group adjacent to the carbonyl (C3) can be functionalized via enolate chemistry. Deprotonation with a strong base allows for the introduction of various electrophiles.

-

Carbonyl Chemistry: The lactam carbonyl can participate in reductions or be used as a handle for the construction of spirocyclic systems.

Potential Applications in Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs.[2] Derivatives of piperidine have been investigated for a range of neurological and psychiatric conditions. For instance, certain piperidine derivatives have shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of β-amyloid plaques.

While specific studies on this compound derivatives for CNS targets are not yet abundant, the scaffold's properties make it an attractive starting point for such investigations. The conformational rigidity can aid in achieving selectivity for specific receptor subtypes, a common challenge in CNS drug discovery. Furthermore, the lipophilicity of the scaffold can be tuned through N- and C3-substituents to optimize blood-brain barrier penetration.

Spirocyclic Architectures

The carbonyl group of the piperidinone ring serves as a convenient anchor point for the synthesis of spirocyclic compounds. Spirocycles are of great interest in medicinal chemistry as they introduce three-dimensionality and novel chemical space. The construction of spiro-heterocycles from the 5,5-dimethylpiperidone core can lead to compounds with unique pharmacological profiles. For example, spiro-oxindoles derived from related scaffolds have shown potent anticancer activity as MDM2 inhibitors.

Conclusion and Future Perspectives

The 5,5-dimethylpiperidone scaffold is a valuable building block in modern medicinal chemistry. Its inherent conformational rigidity, conferred by the gem-dimethyl group, provides a strategic advantage in designing potent and selective ligands for challenging biological targets. The successful development of piperidinone-based MDM2-p53 inhibitors, such as AMG 232, provides compelling validation for the utility of this core structure in oncology.

Future research in this area will likely focus on:

-

Exploring a wider range of therapeutic targets: Leveraging the scaffold's properties to design novel inhibitors for kinases, proteases, and other enzyme classes, as well as ligands for GPCRs and ion channels.

-

Developing novel synthetic methodologies: Devising more efficient and versatile methods for the synthesis and functionalization of the this compound core.

-

Investigating stereoselective syntheses: Developing methods to control the stereochemistry of substituents on the piperidone ring to further probe structure-activity relationships.

-

Application in CNS drug discovery: A more focused effort to synthesize and screen libraries of 5,5-dimethylpiperidone derivatives for activity against CNS targets is a promising avenue for future research.

References

-

[Synthesis and biological activities of new 5-HT2A selective ligands--N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives]. (2001). Yao Xue Xue Bao, 36(4), 274-7. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]

-

Shaik, S. B., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & medicinal chemistry, 28(23), 115813. Available at: [Link]

-

Sun, D., et al. (2012). Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer. Journal of Medicinal Chemistry, 55(20), 8775-8789. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]

-

Abdulrahman, L. K., et al. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. Available at: [Link]

-

Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(48), 31213–31241. Available at: [Link]

-

Krajczyk, A., et al. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules (Basel, Switzerland), 21(12), 1625. Available at: [Link]

-

Szychowski, K. A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. Available at: [Link]

-

Milokhov, D. S., et al. (2021). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2- thiazepan-6-one 1,1-dioxides. ChemRxiv. Available at: [Link]

-

Wang, S., et al. (2022). Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide. Molecules (Basel, Switzerland), 27(19), 6667. Available at: [Link]

- Gonzalez, A. Z., et al. (2020). Chapter 11: Discovery of AMG 232, a Small Molecule MDM2 Inhibitor in Clinical Development and its Back-up Clinical Candidate, AM-7209. In Annual Reports in Medicinal Chemistry (Vol. 55, pp. 289-317). Academic Press.

-

Wikipedia. (2023). DOx. In Wikipedia. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

Khan, I., et al. (2019). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of developing drugs, 8(2), 1000213. Available at: [Link]

-

Sun, D., et al. (2014). Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development. Journal of medicinal chemistry, 57(4), 1454–1472. Available at: [Link]

-

Chen, Y., et al. (2023). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Molecules, 28(24), 8089. Available at: [Link]

- Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic acids research, 45(D1), D945–D954.

- Burgess, A., et al. (2021). The p53-MDM2-MDMX axis and the transactional nature of cancer drug resistance. Cancers, 13(24), 6333.

-

Leaton, J. R. (1993). Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant. Journal of medicinal chemistry, 36(24), 3939–3942. Available at: [Link]

-

Wang, Z., et al. (2017). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. Molecules, 22(11), 1845. Available at: [Link]

-

Gualdani, R., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2266-2275. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

The Piperidone Scaffold: A Privileged Motif for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidone core, a six-membered heterocyclic ketone, represents a cornerstone in modern medicinal chemistry. Its inherent structural features and synthetic tractability have positioned it as a privileged scaffold for the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of substituted piperidones, with a focus on their potential in oncology, inflammation, virology, and neurodegenerative diseases. We will delve into the mechanistic underpinnings of their activity and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

The Piperidone Core: A Versatile Architectural Framework

The piperidone ring system offers a unique combination of properties that make it an attractive starting point for drug design. Its non-planar, saturated nature allows for the creation of three-dimensional molecules that can effectively probe the complex topographies of biological targets. The endocyclic nitrogen atom provides a handle for introducing a wide range of substituents, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity. Furthermore, the ketone functionality serves as a versatile anchor for various chemical transformations, facilitating the synthesis of diverse libraries of compounds.

General Synthetic Strategies

The synthesis of substituted piperidones can be broadly categorized into two main approaches: cyclization reactions to construct the piperidone ring and modifications of a pre-existing piperidone scaffold.

A common and efficient method for the synthesis of 4-piperidones is the Mannich-type condensation reaction. This one-pot, multi-component reaction involves the condensation of an aldehyde, an amine, and a ketone with two α-hydrogens. For instance, the synthesis of 3,5-bis(arylidene)-4-piperidones, a class of compounds with significant biological activity, is often achieved through a Claisen-Schmidt condensation of a 4-piperidone with an appropriate aromatic aldehyde in the presence of an acid or base catalyst.[1]

Experimental Protocol: Synthesis of 3,5-bis(benzylidene)-4-piperidone

-

Reaction Setup: To a solution of 4-piperidone hydrochloride (1 equivalent) and benzaldehyde (2.2 equivalents) in acetic acid, pass dry hydrogen chloride gas at room temperature for 30 minutes.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 3,5-bis(benzylidene)-4-piperidone.

Anticancer Applications of Substituted Piperidones

The piperidone scaffold has emerged as a prolific source of novel anticancer agents, with derivatives demonstrating efficacy against a wide range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Cancer Pathways

2.1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) transcription factor is a critical regulator of inflammatory and immune responses, and its aberrant activation is a hallmark of many cancers.[3] Several substituted piperidones, including the natural product piperine and its synthetic analogs, have been shown to inhibit the NF-κB pathway.[4][5] This inhibition is often achieved by preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[5] By blocking the nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by substituted piperidones.

2.1.2. Topoisomerase IIα Inhibition

Topoisomerase IIα is an essential enzyme that resolves DNA topological problems during replication and transcription.[5] Its inhibition leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.[5] Certain 4-piperidone-1-carboxamides have demonstrated potent inhibitory activity against topoisomerase IIα, highlighting another important mechanism of their anticancer effects.[5]

Key Compounds and In Vitro Efficacy

A variety of substituted piperidones have shown promising cytotoxic activity against numerous cancer cell lines. The following table summarizes the in vitro anticancer activity of selected piperidone derivatives.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-bis(arylidene)-4-piperidones (BAPs) | Dissymmetric BAPs | Various | Selective cytotoxicity | [2] |

| 4-Piperidone-1-carboxamides | Not specified | HCT116 (colon), MCF7 (breast), A431 (skin) | Potent | [5] |

| Piperazine amide derivative | Compound 3 | MDA-MB-231 (breast) | 11.3 | [6] |

| Vindoline-piperazine conjugate | Compound 23 | MDA-MB-468 (breast) | 1.00 | [7] |

| Vindoline-piperazine conjugate | Compound 25 | HOP-92 (lung) | 1.35 | [7] |

Experimental Protocols for Anticancer Evaluation

2.3.1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the substituted piperidone derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.3.2. In Vivo Antitumor Efficacy Studies

In vivo studies using animal models are crucial for evaluating the therapeutic potential of lead compounds.

-

Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of human cancer cell lines.

-

Compound Administration: Administer the substituted piperidone derivative to the tumor-bearing mice through an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

-

Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.

-